Dibenzo-21-crown-7 (DB21C7) is a synthetic macrocyclic polyether belonging to the crown ether family. These compounds are recognized for their ability to selectively bind metal cations based on the size and charge density of the cation and the crown ether cavity. [] DB21C7, with its 21-membered ring containing seven oxygen atoms, exhibits particular affinity for larger alkali metal ions like potassium and rubidium. [, , , ]
Synthesis Analysis
Williamson Ether Synthesis: This classic approach involves the reaction of a catechol derivative with a suitable polyethylene glycol ditosylate or dihalide in the presence of a base. [, , ]
Bayer-Villiger Oxidation: This strategy utilizes a Baeyer-Villiger oxidation of a dibenzo-crown ether precursor containing a formyl group. The formyl group is converted to a hydroxy group, which can be further functionalized to achieve the desired DB21C7 structure. []
Molecular Structure Analysis
Complex Formation: DB21C7 readily forms 1:1 complexes with alkali metal ions, particularly potassium and rubidium. [, , , ] The stability of these complexes is influenced by factors such as solvent polarity, temperature, and the presence of competing ligands. [, , , , ]
Ion-Pair Formation: In the presence of suitable counterions, DB21C7-metal complexes can further associate to form ion pairs. This property has been exploited in solvent extraction processes for separating metal ions. [, , , , ]
Chemical Reactions Analysis
Reactivity: Primarily driven by its complexation ability with metal ions. [, , , , ]
Mechanism of Action
The primary mechanism of action for DB21C7 involves host-guest complexation. The macrocyclic structure of DB21C7 acts as a host, encapsulating a guest metal ion within its cavity. This interaction is primarily driven by ion-dipole forces between the positively charged metal ion and the negatively charged oxygen atoms lining the crown ether cavity. [, , ] The selectivity for specific metal ions arises from the size and conformational flexibility of the crown ether cavity, allowing it to optimally accommodate cations with matching ionic radii.
Physical and Chemical Properties Analysis
Appearance: White crystalline solid [, ]
Melting Point: 98-100 °C []
Solubility: Soluble in organic solvents like acetonitrile, methanol, dichloromethane, and nitrobenzene. [, , , , , , , , , , ]
Applications
Ion-Selective Electrodes: DB21C7 serves as an ionophore in potentiometric sensors designed for the selective determination of rubidium and cesium ions. [, ] The crown ether selectively binds to the target ion, causing a change in potential difference across a membrane, allowing for quantitative analysis.
Separation Technologies: DB21C7 is employed as an extractant in solvent extraction and liquid membrane separation processes for selectively recovering cesium and rubidium from various matrices, including radioactive waste and geothermal water. [, , , , , , ]
Fundamental Research: DB21C7 plays a crucial role in investigating the kinetics and thermodynamics of complexation reactions, particularly those involving alkali metal ions. [, , , ] Studying these interactions provides valuable insights into molecular recognition, solvation effects, and the influence of solvent properties on complexation behavior.
Material Science: Incorporation of DB21C7 into polymeric materials yields ion-selective membranes with potential applications in sensors, separations, and electrochemical devices. [, ]
Related Compounds
Dibenzo-18-crown-6 (DB18C6)
Relevance: Dibenzo-18-crown-6 is often compared to Dibenzo-21-crown-7 in terms of its metal ion binding affinities and selectivity. Studies have shown that DB18C6 generally exhibits higher selectivity for smaller alkali metal ions like Na+ and K+, while DB21C7 shows a preference for larger ions like Rb+ and Cs+ [, , , , , ]. This difference in selectivity arises from the different cavity sizes of the two crown ethers, highlighting the influence of ring size on metal ion recognition.
Dicyclohexano-21-crown-7 (DC21C7)
Relevance: Dicyclohexano-21-crown-7 is often compared to Dibenzo-21-crown-7 in cesium extraction studies []. Research indicates that DC21C7 demonstrates a significantly higher extraction efficiency for CsNO3 than DB21C7. This difference is attributed to the increased lipophilicity of DC21C7, leading to better solubility in organic solvents commonly used in extraction processes.
Relevance: In cesium extraction experiments, Bis-[4,4′-tert-octylbenzo]-21-crown-7 shows comparable extraction behavior to both Dibenzo-21-crown-7 and B(tBB)21C7 []. This observation indicates that increasing the alkyl chain length from tert-butyl to tert-octyl does not significantly affect the extraction efficiency or selectivity for cesium. These findings suggest that the steric influence of the alkyl substituents on the benzo rings plays a limited role in determining the extraction properties of these crown ethers.
4(5), 4′(5′)-Dialkyl Dibenzo-21-crown-7 (2a-c)
Relevance: While specific data on their properties is limited in the provided abstracts, the synthesis of these Dibenzo-21-crown-7 derivatives with various alkyl chain lengths [] suggests an interest in exploring how these structural modifications influence the crown ether's properties. It's plausible that researchers aim to investigate the effect of these alkyl groups on solubility, lipophilicity, and metal ion binding affinity and selectivity, ultimately seeking to fine-tune the crown ether's behavior for specific applications.
Relevance: Studies on these compounds demonstrate their effectiveness in extracting cesium cations from nitric acid solutions []. Compared to Dibenzo-21-crown-7, these derivatives exhibit superior cesium extractability. This enhanced extraction efficiency could be attributed to the hydroxyl groups forming favorable interactions with the cesium ions, leading to stronger complexation. These findings highlight the potential of introducing specific functional groups onto the crown ether scaffold to tailor its extraction capabilities.
Benzo-18-crown-6 (B18C6)
Relevance: The study of Benzo-18-crown-6 alongside Dibenzo-18-crown-6 and other crown ethers helps researchers understand how the number of benzo groups influences the properties and behavior of these macrocycles. While specific comparisons to Dibenzo-21-crown-7 are not detailed in the provided abstracts, the inclusion of B18C6 in broader studies on crown ether complexation [] emphasizes the importance of systematically altering the structure to understand the factors governing their interactions with metal ions.
Relevance: Research on sulfonated crown ethers, including a sulfonated derivative of Dibenzo-21-crown-7 (DSDB21C7), investigates their ability to form complexes with lanthanide ions in aqueous solutions []. The presence of sulfonic acid groups imparts water solubility to these crown ethers, enabling their use in aqueous environments, unlike Dibenzo-21-crown-7, which is typically employed in organic solvents. The study highlights how structural modifications can be tailored to suit specific applications, in this case, shifting the focus from organic solvent extraction to aqueous phase complexation.
Dibenzo-12-crown-4 (DB12C4), Dibenzo-15-crown-5 (DB15C5), and Dibenzo-30-crown-10 (DB30C10)
Relevance: These crown ethers are included in studies comparing the influence of ring size on various properties. For instance, research on the corrosion inhibition efficiency of dibenzo crown ethers [] includes Dibenzo-12-crown-4, Dibenzo-15-crown-5, Dibenzo-18-crown-6, Dibenzo-21-crown-7, and Dibenzo-24-crown-8. Similarly, investigations into complexation with thallium(I) ions in binary solvent mixtures [] utilize Dibenzo-21-crown-7, Dibenzo-24-crown-8, Dibenzo-27-crown-9, and Dibenzo-30-crown-10. These comparative studies underscore the significance of ring size in determining the stability and selectivity of crown ether complexes with different metal ions, ultimately influencing their potential applications in fields like corrosion inhibition and metal ion extraction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Boceprevir is an inhibitor of hepatitis C virus (HCV) non-structural protease 3/4A (NS3/4A; Ki = 14 nM for the HCV genotype 1b enzyme). Boceprevir inhibits HCV replication in Huh7 cells (EC50 = 200 nM). It also inhibits severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro; Ki = 1.8 µM) and reduces cytopathic effects of SARS-CoV-2 in Vero cells (EC50 = 1.31 µM). Formulations containing boceprevir have been used in the treatment of HCV. Inhibits HCV NS3 serine proteases in cells and HCV replicon system in vivo. Has therapeutic potential in combination with IFN therapy. Investigated in clinical studies, in combination with current standard of care treatments for HCV Boceprevir is an orally bioavailable, synthetic tripeptide inhibitor of the nonstructural protein 3 and 4A complex (NS3/NS4A), with potential activity against hepatitis C virus (HCV) genotype 1. Upon administration, boceprevir reversibly binds to the active center of the HCV NS3/NS4A and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts the processing of viral proteins and the formation of a viral replication complex, which inhibits viral replication in HCV genotrype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family. Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Boceprevir has not been linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, has been associated with cases of hepatic decompensation in patients with preexisting cirrhosis. Boceprevir is a synthetic tripeptide consisting of N-(tert-butylcarbamoyl)-3-methyl-L-valyl, a cyclopropyl-fused prolyl and 3-amino-4-cyclobutyl-2-oxobutanamide residues joined in sequence. Used for treatment of chronic hepatitis C virus genotype 1 infection. It has a role as a hepatitis C protease inhibitor, a peptidomimetic and an antiviral drug. It is a tripeptide and a member of ureas.
Upamostat is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, upamostat is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA; inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation. Upamostat has been used in trials studying the treatment of Pancreatic Cancer.
Tipranavir is a potent, orally bioavailable nonpeptidic HIV aspartyl protease inhibitor (Ki = < 1 nM) that prevents cleavage and thus activation of functional HIV cleaved proteins. Formulations containing tipranavir, in combination with other HIV treatments, are effective against multidrug resistant viruses and are used in the treatment of HIV infection progression in patients who have not responded well to initial treatments. Tipranavir is a nonpeptidic protease inhibitor. Tipranavir has the ability to inhibit the replication of viruses that are resistant to other protease inhibitors and it recommended for patients who are resistant to other treatments. Resistance to tipranavir itself seems to require multiple mutations. Tipranavir was approved by the Food and Drug Administration (FDA) on June 22, 2005, and was approved for pediatric use on June 24, 2008. Like lopinavir and atazanavir, it is very potent and is effective in salvage therapy for patients with some drug resistance.
Tenofovir alafenamide, also known as TAF and GS-7340, is a nucleotide reverse transcriptase inhibitor (NRTIs) and a novel prodrug of tenofovir. By blocking reverse transcriptase, TAF prevent HIV from multiplying and can reduce the amount of HIV in the body. Tenofovir alafenamide is a prodrug, which means that it is an inactive drug. In the body, tenofovir alafenamide is converted to tenofovir diphosphate (TFV-DP). Tenofovir alafenamide fumarate was approved in November 2015 for treatment of HIV-1.
Potent and selective CXCR4 antagonist. Shows 8-fold greater affinity than AMD 3100. Potent HIV entry inhibitor (IC50 = ~10 nM). Additionally mobilizes stem cells in vivo. AMD3465 is a novel CXCR4 receptor antagonist with potential anticancer and anti-HIV activity. AMD3465 can block infection of T-tropic, CXCR4-using HIV.
PA-457 is an inhibitor of HIV-1 virion maturation. It inhibits the cleavage of the Gag capsid (CA) precursor CA-SP1 to the mature CA protein. PA-457 inhibits the replication of drug-sensitive and -resistant clinical isolates of HIV-1 in isolated human peripheral blood mononuclear cells (PBMCs; mean IC50s = 10.3 and 7.8 nM, respectively). In vivo, it prevents replication of HIV-1 in SCID-hu Thy/Liv mice when administered at a dose of 100 mg/kg. Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates. Bevirimat is a pentacyclic triterpenoid obtained by the formal condensation of 2,2-dimethylsuccinic acid with the 3-hydroxy group of betulinic acid. It is isolated from the Chinese herb Syzygium claviflorum. The first in the class of HIV-1 maturation inhibitors to be studied in humans, bevirimat was identified as a potent HIV drug candidate and several clinical trials were conducted, but development into a new drug was plagued by numerous resistance-related problems. It has a role as a metabolite and a HIV-1 maturation inhibitor. It is a pentacyclic triterpenoid, a dicarboxylic acid monoester and a monocarboxylic acid. It derives from a betulinic acid. Bevirimat, also known as PA-457 or YK-FH312, is investigated in clinical trials for treating HIV infection. Bevirimat is a solid. This compound belongs to the androgens and derivatives, which are hydroxylated C19 steroid hormones. They are known to favour the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Bevirimat targets the protein gag-pol polyprotein. Bevirimat is derived from a betulinic acid-like compound, first isolated from Syzygium claviflorum, a Chinese herb. It is not currently FDA-approved, but is undergoing clinical trials conducted by the pharmaceutical company Panacos.
Bromodomains play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction, by controlling the assembly of histone acetylation-dependent chromatin complexes. They serve as “readers” of histone acetylation marks, regulating the transcription of target promoters. For example, the cAMP response element-binding protein binding protein (CREBBP) bromodomain has been shown to modulate the stability and function of the tumor suppressor protein p53. Bromosporine is a non-selective bromodomain inhibitor. At 1 µM, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) recovery of BRD4 and CREBBP bromodomains in HeLa cells. This compound may be used in determining the biological roles of reader domains as well as a tool for the validation of functional assays. See the Structural Genomics Consortium (SGC) website for more information. Bromosporine is a broad spectrum inhibitor for bromodomains and as such will be very useful in elucidating further biological roles of reader domains as well as a tool for the validation of functional assays. Proteins that contain BRDs have been implicated in the development of a large variety of diseases, including various cancers, inflammatory diseases and neurological diseases and the therapeutic potential of bromodomain inhibition has been shown in several of these diseases, such as HIV, cancer and inflammation.
Dolutegravir is a potent inhibitor of HIV integrase with an IC50 value of 2.7 nM for HIV-1 integrase-catalyzed strand transfer in vitro. It inhibits HIV-1 viral replication (EC50 = 0.51 nM) in peripheral blood mononuclear cells (PBMCs). The cytotoxic concentration (CC50) values for dolutegravir in unstimulated and stimulated PBMCs are 189 and 52 µM, respectively, resulting in a therapeutic index of at least 9,400. It prevents replication of several HIV-1 strains (EC50s = 0.36-2.1 nM) that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors and impairs their ability to infect CIP4 cells. Formulations containing dolutegravir have been used to treat HIV-1 infection in humans. Dolutegravir(CAS 1051375-16-6), also known as GSK1349572, is an FDA-approved drug for the treatment of HIV infection. Dolutegravir can be used to treat HIV-infected adults who have never taken HIV therapy (treatment-naïve) and HIV-infected adults who have previously taken HIV therapy (treatment-experienced), including those who have been treated with other integrase strand transfer inhibitors. Tivicay is also approved for children ages 12 years and older weighing at least 40 kilograms (kg) who are treatment-naïve or treatment-experienced but have not previously taken other integrase strand transfer inhibitors.